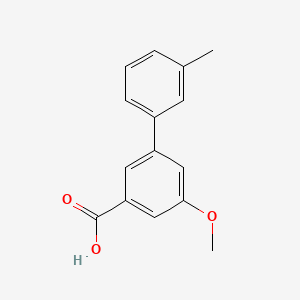![molecular formula C11H13N3O B595228 2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol CAS No. 1211594-59-0](/img/structure/B595228.png)
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol” is an organic compound containing an amino group (-NH2), a phenyl group (a benzene ring), a pyrazol group (a five-membered ring with three carbon atoms and two nitrogen atoms), and an ethanol group (-CH2-CH2-OH). The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the specific reagents and conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyrazol ring attached to a phenyl ring via a carbon atom. An amino group would be attached to the phenyl ring, and an ethanol group would be attached to the pyrazol ring. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of its functional groups. The amino group is a common nucleophile and can participate in various reactions such as acylation or alkylation. The phenyl ring can undergo electrophilic aromatic substitution reactions, and the pyrazol ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an ethanol group might make it somewhat polar, affecting its solubility in different solvents .Future Directions
properties
IUPAC Name |
2-[4-(4-aminophenyl)pyrazol-1-yl]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-11-3-1-9(2-4-11)10-7-13-14(8-10)5-6-15/h1-4,7-8,15H,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVULNUBZDIKCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Amino-phenyl)-pyrazol-1-YL]-ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

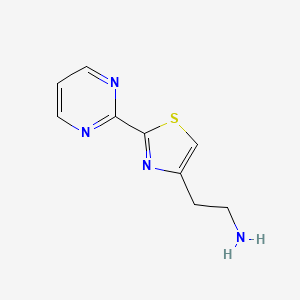
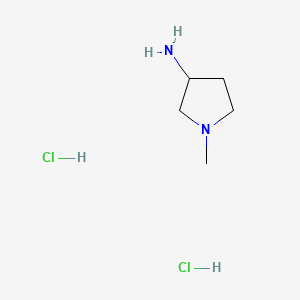
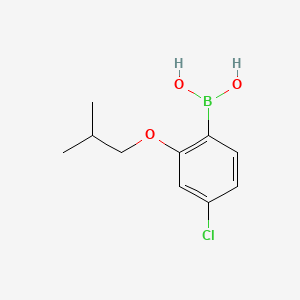
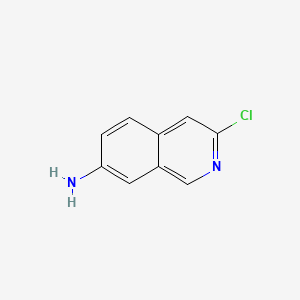
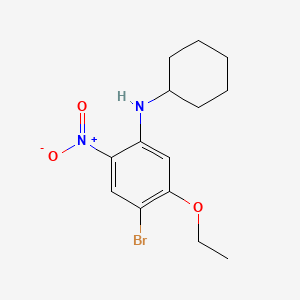

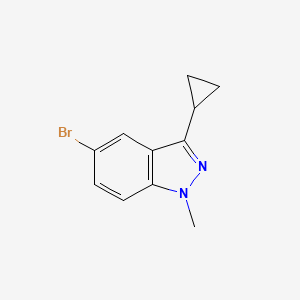

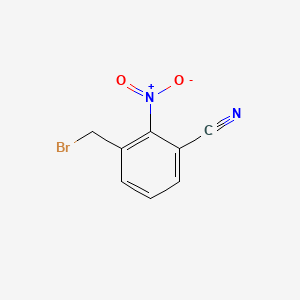
![3-Bromo-6-methylimidazo[1,2-b]pyridazine](/img/structure/B595163.png)
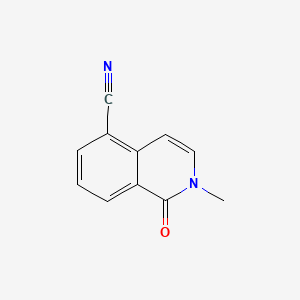
![[13C]-9-Methylfluorene-9-carboxylic acid](/img/structure/B595165.png)

